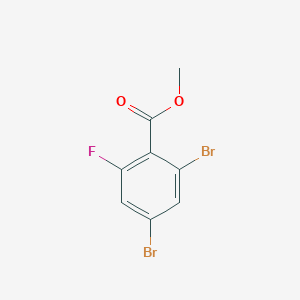

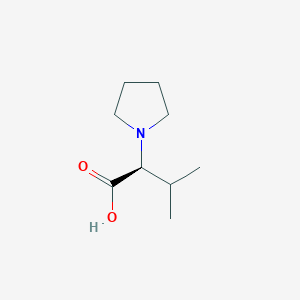

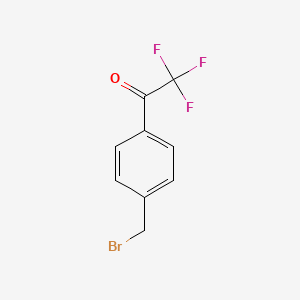

![molecular formula C12H11F3N2O2 B3043263 ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate CAS No. 82791-95-5](/img/structure/B3043263.png)

ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate

Descripción general

Descripción

Ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate is a chemical compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, benzimidazole derivatives are frequently studied for their potential uses in medicinal chemistry and as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including one-pot multicomponent reactions. For instance, ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates were synthesized using Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, which offers advantages such as high yields and short reaction times . Another method involves the use of nano-Copper Y Zeolite (NCZ) as a catalyst, which is noted for its efficiency and environmental friendliness . These methods highlight the versatility and adaptability of benzimidazole synthesis.

Molecular Structure Analysis

The molecular structure and properties of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate included NMR, FT-IR, and FT-Raman analysis, as well as X-ray diffraction data. Theoretical calculations using density functional theory (DFT) were also employed to support the experimental results . These techniques are essential for confirming the structure and understanding the electronic properties of the molecules.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. The synthesis of novel compounds often involves the reaction of benzimidazole with various reagents under different conditions. For example, the reaction of ethyl 1H-benzimidazole-2-acetate with isocyanates led to the formation of pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-diones . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives resulted in the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions are indicative of the reactivity and potential for diversification in benzimidazole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8 °C . The electronic properties, such as HOMO and LUMO energies, can also be calculated to understand the charge transfer within the molecule . These properties are crucial for determining the suitability of benzimidazole derivatives for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Modification

- Modification and Tuberculostatic Activity : Ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate was modified by alkylation with 4-bromobutyl acetate, leading to derivatives with moderate tuberculostatic activity (Shchegol'kov et al., 2013).

Molecular Structure and Properties

- Spectroscopic and Thermal Properties : The title compound's molecular structure, docking, spectral characterization (NMR, FT-IR, FT-Raman), and thermal stability were analyzed, revealing stability above 249.8 °C and confirming theoretical predictions (El Foujji et al., 2020).

Antimicrobial Activity

- Benzimidazole Derivatives : Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate demonstrated antimicrobial activity, with certain derivatives being notably effective against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

- Novel Derivatives with Antibacterial Activity : Synthesized ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Zhang et al., 2015).

Anticancer Screening

- Oxadiazole Moiety Bearing Benzimidazoles : Synthesized compounds bearing the oxadiazole moiety and 2-methyl-1H-benzimidazole were tested for cytotoxic activity against various human cell lines, including hepatocellular carcinoma and breast adenocarcinoma (Varshney et al., 2015).

Crystal Structure Analysis

- Crystal Structure of Benzimidazole Derivatives : Detailed crystal structure analysis of ethyl 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole and other derivatives provided insights into molecular conformation and bonding (Ozbey et al., 2001).

QSAR Studies

- Quantitative Structure Activity Relationship (QSAR) : QSAR analysis of arylidene (benzimidazol-1-yl)acetohydrazones, derived from ethyl (benzimidazol-1-yl)acetate, revealed significant correlations between antibacterial activity and various physicochemical properties (El-kilany et al., 2015).

Greener Synthesis Methods

- Hydrogen Peroxide in Ethyl Acetate : An environmentally-friendly method using hydrogen peroxide in ethyl acetate was developed for synthesizing alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones (Sweeney et al., 2017).

Novel Synthesis Routes

- One-Pot Synthesis : A novel one-pot synthesis method for ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates was developed, providing a more efficient and eco-friendly approach (Mobinikhaledi et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c1-2-19-10(18)7-17-9-6-4-3-5-8(9)16-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQPNNJEFPYLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

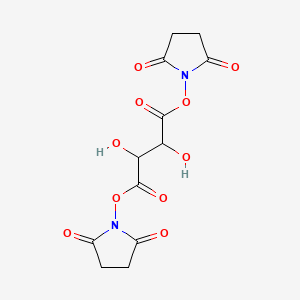

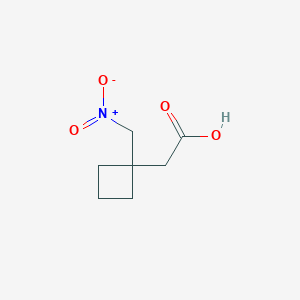

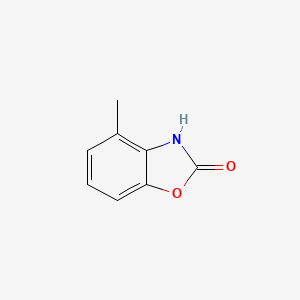

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

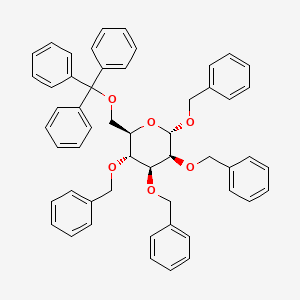

![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)